4-Butoxybiphenyl
Overview
Description
4-Butoxybiphenyl is a chemical compound with the molecular formula C16H18O and a molecular weight of 226.31 . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure of 4-Butoxybiphenyl consists of a biphenyl group where one of the hydrogen atoms on the fourth carbon of one of the phenyl rings is replaced by a butoxy group .Physical And Chemical Properties Analysis
4-Butoxybiphenyl has a melting point of 70-72℃, a boiling point of 346℃, and a density of 0.991 . It also has a flash point of 137℃ .Scientific Research Applications
Ultrasound-Assisted Preparation in Organic Synthesis
4-Butoxybiphenyl, a derivative of biphenyl, has been studied in the context of ultrasound-assisted organic synthesis. Harikumar and Rajendran (2014) demonstrated the enhanced synthesis of 1-butoxy-4-nitrobenzene, a compound closely related to 4-butoxybiphenyl, using ultrasound irradiation. This method showed improved reaction rates and efficiency compared to traditional methods (Harikumar & Rajendran, 2014).
Photophysical Properties in Solvent Dynamics
The photophysical properties of derivatives similar to 4-butoxybiphenyl, like 4-cyano-4′-butyloxybiphenyl (4COB), have been extensively studied. Damme et al. (1989) explored the intramolecular charge transfer (ICT) state of 4COB and its interactions with solvents like 1-butanol and diethylether, providing insights into solvent dynamics and molecular interactions (Damme et al., 1989).
Liquid Crystalline Properties
A significant area of research involving 4-butoxybiphenyl is in the study of liquid crystals. Smits et al. (1997) investigated the liquid crystalline behavior of 4-alkoxyphenyl beta-D-glucopyranosides, where the butoxy derivative displayed specific smectic phases. Their research contributes to the understanding of the liquid crystalline properties of compounds with alkoxy chains, including butoxy derivatives (Smits et al., 1997).
Conductive Polymer Films
The electrooxidation of 4-aminobiphenyl, a compound related to 4-butoxybiphenyl, leads to the formation of conductive polymer films with interesting electrochromic properties, as studied by Guay et al. (1988). This research highlights the potential of biphenyl derivatives in creating conductive materials for various applications (Guay et al., 1988).
Crystal and Molecular Structures
The study of the crystal and molecular structures of biphenyl derivatives is also a key area of research. Vani (1983) investigated the structure of 4′-n-butyl-4-cyanobiphenyl (4CB), revealing insights into the molecular arrangement and crystalline properties of such compounds (Vani, 1983).
Mechanochromic Effects in Polymer Composites
Luzuriaga et al. (2016) explored the mechanochromic effects of hardeners like 4-Aminophenyl disulfide (4-AFD) in epoxy networks. Their findings show potential for such compounds in developing materials that visually indicate damage or stress (Luzuriaga et al., 2016).
Safety And Hazards
When handling 4-Butoxybiphenyl, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
1-butoxy-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZHZJABHDELF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290411 | |
Record name | 4-Butoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butoxybiphenyl | |
CAS RN |
6842-78-0 | |
Record name | 4-Butoxybiphenyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68496 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Butoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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